molecular formula C11H14N4O5S B7018918 Ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate

Ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate

Cat. No.: B7018918
M. Wt: 314.32 g/mol
InChI Key: NHNBNPJQAXXWMS-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate is a complex organic compound that features a thiazolidine ring, a pyrazole moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate typically involves multiple steps:

  • Formation of the Pyrazole Moiety: : The initial step involves the nitration of pyrazole to introduce the nitro group at the 4-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

  • Acetylation: : The nitropyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 4-nitropyrazol-1-yl acetate.

  • Thiazolidine Ring Formation: : The key step involves the reaction of the acetylated nitropyrazole with ethyl 1,3-thiazolidine-4-carboxylate. This can be carried out in the presence of a suitable catalyst such as triethylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

  • Substitution: : The thiazolidine ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

  • Hydrolysis: : The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Reduction: Formation of Ethyl 3-[2-(4-aminopyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

    Hydrolysis: Ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: : It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections due to the presence of the thiazolidine ring.

  • Organic Synthesis: : The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

  • Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with bacterial enzymes, inhibiting their function and leading to antibacterial activity. The nitro group can also undergo bioreduction to form reactive intermediates that damage bacterial DNA.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[2-(4-aminopyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-[2-(4-methylpyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

ethyl 3-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c1-2-20-11(17)9-6-21-7-14(9)10(16)5-13-4-8(3-12-13)15(18)19/h3-4,9H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBNPJQAXXWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCN1C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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